N-Nitroso Nebivolol
Overview
Description
N-Nitroso Nebivolol is a derivative of the beta-adrenergic receptor antagonist nebivolol. Nebivolol is a highly selective beta-1 adrenergic receptor antagonist that also exhibits nitric oxide-mediated vasodilatory effects via beta-3 receptor agonism. This compound is a nitrosamine derivative, which means it contains a nitroso group attached to the nitrogen atom of the nebivolol molecule. This compound is of interest due to its potential mutagenic properties .
Preparation Methods
The synthesis of N-Nitroso Nebivolol involves the nitrosylation of nebivolol. This process typically requires the reaction of nebivolol with nitrous acid or other nitrosating agents under controlled conditions. The reaction conditions must be carefully managed to ensure the selective formation of the nitroso derivative without over-nitrosylation or degradation of the nebivolol molecule .
Industrial production methods for this compound would likely involve large-scale nitrosylation reactors where nebivolol is exposed to nitrosating agents in a controlled environment. The process would include steps for purification and isolation of the this compound to ensure high purity and yield .
Chemical Reactions Analysis
N-Nitroso Nebivolol can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds under specific conditions.
Reduction: The nitroso group can be reduced back to the amine group, regenerating nebivolol.
Substitution: The nitroso group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-Nitroso Nebivolol has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and stability of nitrosamines.
Biology: Researchers investigate its mutagenic and carcinogenic potential to understand the biological effects of nitrosamines.
Medicine: Studies focus on its pharmacological properties and potential therapeutic applications, particularly in cardiovascular diseases.
Industry: It is used in the development of new beta-adrenergic receptor antagonists and other related compounds
Mechanism of Action
The mechanism of action of N-Nitroso Nebivolol involves its interaction with beta-adrenergic receptors. As a nitrosamine derivative, it may also exert effects through the release of nitric oxide, which can modulate vascular tone and blood pressure. The molecular targets include beta-1 and beta-3 adrenergic receptors, and the pathways involved include the nitric oxide signaling pathway .
Comparison with Similar Compounds
N-Nitroso Nebivolol can be compared with other nitrosamine derivatives of beta-blockers and beta-agonists. Similar compounds include:
- N-Nitroso Propranolol
- N-Nitroso Atenolol
- N-Nitroso Metoprolol
- N-Nitroso Carvedilol
Properties
IUPAC Name |
N,N-bis[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]nitrous amide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F2N2O5/c23-15-3-7-19-13(9-15)1-5-21(30-19)17(27)11-26(25-29)12-18(28)22-6-2-14-10-16(24)4-8-20(14)31-22/h3-4,7-10,17-18,21-22,27-28H,1-2,5-6,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDRIMZKXCWKRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CN(CC(C3CCC4=C(O3)C=CC(=C4)F)O)N=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F2N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391051-68-5 | |
Record name | N,N-Bis(2-(6-fluorochroman-2-yl)-2-hydroxyethyl)nitrous amide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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